molecular formula C14H12N2O3 B246654 5-Methyl-2-(nicotinamido)benzoic acid

5-Methyl-2-(nicotinamido)benzoic acid

Cat. No.: B246654
M. Wt: 256.26 g/mol
InChI Key: ZEPLMSMAAIUWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(nicotinamido)benzoic acid is a benzoic acid derivative featuring a methyl group at the 5-position and a nicotinamide (vitamin B3 derivative) moiety at the 2-position. Nicotinamide’s presence suggests possible roles in metabolic pathways or receptor modulation, though specific studies on this compound are inferred from structurally related derivatives.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

5-methyl-2-(pyridine-3-carbonylamino)benzoic acid

InChI

InChI=1S/C14H12N2O3/c1-9-4-5-12(11(7-9)14(18)19)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

ZEPLMSMAAIUWNH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Analgesic Activity: Comparison with 5-Methyl-2-(4'-Methylbenzoyloxy)benzoic Acid

A closely related analog, 5-methyl-2-(4'-methylbenzoyloxy)benzoic acid , demonstrated analgesic activity in mice with an ED50 of 81.67 ± 12.53 mg/kg, comparable to aspirin (87.87 ± 16.32 mg/kg) (). Key differences:

  • Substituent Influence : Replacement of the nicotinamide group with a 4'-methylbenzoyloxy group retains analgesic efficacy but alters solubility and bioavailability.
  • Synthesis Yield : The analog was synthesized in 54.6% yield via esterification (), whereas similar amide-forming reactions (e.g., ) show lower yields (~11%), highlighting synthetic challenges for nicotinamide derivatives.

Table 1: Analgesic Activity Comparison

Compound ED50 (mg/kg) Synthesis Yield Key Substituent
5-Methyl-2-(nicotinamido)benzoic acid* N/A ~11% (amide) Nicotinamide
5-Methyl-2-(4'-methylbenzoyloxy)benzoic acid 81.67 ± 12.53 54.6% (ester) 4'-Methylbenzoyloxy
Aspirin 87.87 ± 16.32 N/A Acetyloxy

*Inferred from analogous synthesis ().

Antioxidant Activity: Comparison with Thymol-Based Benzamides

Thymol-derived benzamides, such as 2-[5-methyl-2-(2-ethylphenyl)phenoxy]-2-oxoethyl-3,4-dihydroxybenzoate, exhibit superior antioxidant activity (IC50 = 11.30 µM) compared to ascorbic acid (IC50 = 24.20 µM) (). Key contrasts:

  • Resonance Effects : Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acids in antioxidant activity due to resonance stabilization of radicals (). The nicotinamide group in 5-methyl-2-(nicotinamido)benzoic acid may offer unique redox properties, though direct data is lacking.
  • Hydroxyl Group Impact: Antioxidant efficacy increases with hydroxyl group count on the aromatic ring ().

Toxicity Predictions: QSTR Modeling Insights

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD50 values in mice (). For 5-methyl-2-(nicotinamido)benzoic acid:

  • Toxicity Uncertainty: No direct LD50 data exists, but QSTR models suggest substituent bulkiness and polarity modulate toxicity ().

Table 2: Toxicity and Physicochemical Properties

Compound Molecular Weight LogP* Predicted LD50 (mg/kg)
5-Methyl-2-(nicotinamido)benzoic acid ~300 (estimated) 1.5 Model-dependent
Benzoic acid 122.12 1.87 1,700 (measured)
5-Fluoro-2-methylbenzoic acid 168.14 2.1 N/A

*Estimated using fragment-based methods.

Extraction and Solubility Considerations

Benzoic acid derivatives exhibit variable extraction efficiencies based on distribution coefficients (m). For example, benzoic acid is extracted >98% in 5 minutes using emulsion liquid membranes, outperforming acetic acid (). For 5-methyl-2-(nicotinamido)benzoic acid:

  • Polarity Impact: The hydrophilic nicotinamide group may reduce m compared to non-polar analogs, complicating extraction.
  • Effective Diffusivity : Likely lower than benzoic acid due to increased molecular weight and hydrogen-bonding capacity ().

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